molecular formula C19H17NO5 B2596712 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide CAS No. 1421490-07-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide

Cat. No.: B2596712
CAS No.: 1421490-07-4
M. Wt: 339.347
InChI Key: XEIWJWNUEOLOTD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a benzo[d][1,3]dioxole moiety through a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Linking the Hydroxypropyl Chain: The hydroxypropyl chain can be linked through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the benzofuran derivative.

    Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide has several applications in scientific research:

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-14(12-5-6-16-17(9-12)24-11-23-16)7-8-20-19(22)18-10-13-3-1-2-4-15(13)25-18/h1-6,9-10,14,21H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIWJWNUEOLOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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